molecular formula C18H27NO4 B15253040 Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15253040
M. Wt: 321.4 g/mol
InChI Key: ZXNSWNJZNTTWGR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 3-hydroxy substituent on the piperidine ring, and a 4-ethoxyphenyl moiety at the 4-position. The Boc group enhances stability during synthetic processes, while the hydroxyl and ethoxyphenyl groups contribute to hydrogen bonding and lipophilic interactions, respectively .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO4/c1-5-22-14-8-6-13(7-9-14)15-10-11-19(12-16(15)20)17(21)23-18(2,3)4/h6-9,15-16,20H,5,10-12H2,1-4H3

InChI Key

ZXNSWNJZNTTWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions to form an intermediate, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
  • Structure : Features a 4-chlorophenyl group instead of 4-ethoxyphenyl.
  • Key Differences :
    • Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethoxy group (electron-donating).
    • Molecular weight: 311.81 g/mol (vs. ~325.4 g/mol for the target compound).
    • Impact : The chloro substituent may enhance oxidative stability but reduce solubility in polar solvents compared to ethoxy .
tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
  • Structure : Contains two methoxy groups at the 2- and 5-positions of the phenyl ring.
  • Key Differences :
    • Increased electron density and steric bulk due to dimethoxy substitution.
    • LogP: 2.773 (indicative of moderate lipophilicity).
    • Impact : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate
  • Structure : Substitutes ethoxy with an ethyl group.
  • Key Differences :
    • Ethyl is purely hydrophobic, lacking the oxygen atom for hydrogen bonding.
    • Impact : Reduced polarity could alter binding affinities in biological targets compared to the ethoxy analog .

Variations in the Piperidine Ring

tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate
  • Structure : Replaces the 4-ethoxyphenyl and 3-hydroxy groups with a 4-methylpentyl chain.
  • Key Differences :
    • Lacks aromatic and hydroxyl functionalities.
    • Impact : The alkyl chain increases hydrophobicity, making it less suitable for targets requiring polar interactions .
MAZ1310 ((2S/R,3R/S)-tert-butyl 2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)-3-hydroxypiperidine-1-carboxylate)
  • Structure: Incorporates a quinazolinone ring and a 2-oxopropyl chain.
  • Key Differences: The bulky heterocyclic substituent introduces steric hindrance and additional hydrogen-bonding sites.
tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate
  • Structure : Replaces the 3-hydroxy group with a ketone.
  • Key Differences :
    • Loss of hydrogen-bonding capability at the 3-position.
    • Impact : May reduce interactions with polar residues in enzyme active sites .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups
Target Compound C18H25NO4 ~325.4 ~2.5* Boc, 3-OH, 4-ethoxyphenyl
4-(4-chlorophenyl) analog C16H22ClNO3 311.81 3.1 Boc, 3-OH, 4-chlorophenyl
4-(2,5-dimethoxyphenyl) analog C18H25NO5 335.4 2.77 Boc, 3-OH, 2,5-dimethoxyphenyl
4-(4-ethylphenyl)-3-oxo analog C18H25NO3 303.4 3.2 Boc, 3-oxo, 4-ethylphenyl

*Estimated based on structural analogs.

Implications for Drug Development

  • Toxicity and Safety : Boc-protected compounds generally exhibit low acute toxicity, but substituents like chlorine or sulfonyl groups (e.g., ) may introduce reactivity concerns .

Biological Activity

Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate, also known as CAS No. 1354963-21-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C18_{18}H27_{27}NO4_{4}
  • Molecular Weight : 321.41 g/mol
  • CAS Number : 1354963-21-5

Research indicates that this compound may exhibit various biological activities, primarily through interactions with neurotransmitter systems and neuroprotective mechanisms. Specifically, it has been studied for its potential effects on:

  • Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotection : Studies have suggested that this compound may protect neuronal cells from damage induced by amyloid-beta peptide (Aβ) aggregates, which are implicated in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to improve cell viability in astrocytes exposed to Aβ. For instance, when treated with the compound alongside Aβ, astrocyte viability improved significantly compared to Aβ treatment alone . This suggests a protective effect against oxidative stress and inflammatory responses associated with neurodegeneration.

StudyCell TypeTreatmentViability Improvement (%)
AstrocytesAβ + Compound62.98 ± 4.92

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment have shown that the compound exhibits moderate protective effects, although results varied based on bioavailability in the brain . The compound's effectiveness was compared to established treatments like galantamine.

Case Studies and Research Findings

  • Neuroprotective Effects : One study explored the protective effects of the compound against Aβ-induced toxicity in astrocytes. Results indicated a significant reduction in inflammatory markers such as TNF-α when treated with the compound, highlighting its potential role in mitigating neuroinflammation .
  • Cognitive Enhancement : Another study assessed its impact on cognitive function in animal models. While the compound showed some promise in enhancing memory retention, further research is necessary to establish its clinical efficacy .

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